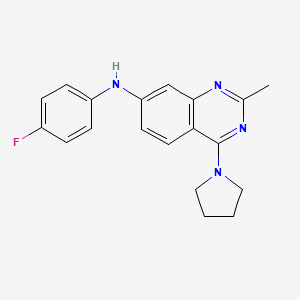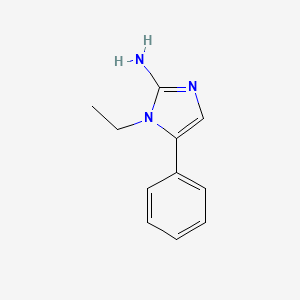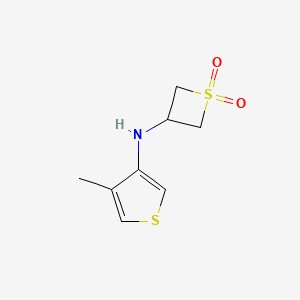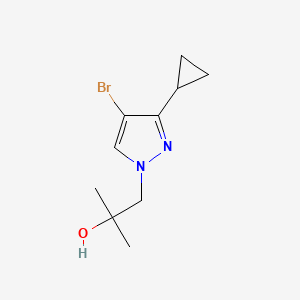![molecular formula C22H19N3O4S B12936322 N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide CAS No. 827025-30-9](/img/structure/B12936322.png)
N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photophysics. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide typically involves multiple steps, starting from the acridine core. One common method involves the nucleophilic substitution of hydrogen in the acridine molecule, followed by amidation. The reaction conditions often require the use of strong bases like sodium hydride in anhydrous solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Material Science: Acridine derivatives, including this compound, are explored for their photophysical properties and potential use in organic electronics and fluorescent materials.
Mécanisme D'action
The mechanism of action of N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide involves its interaction with biological molecules such as DNA. Acridine derivatives are known to intercalate into DNA, disrupting its normal function and affecting processes such as replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its anticancer properties.
Triazoloacridone (C-1305): Studied for its potential therapeutic applications.
Uniqueness
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonyl groups, in particular, contribute to its reactivity and potential therapeutic effects.
Propriétés
Numéro CAS |
827025-30-9 |
|---|---|
Formule moléculaire |
C22H19N3O4S |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-[4-[(4-methoxyacridin-9-yl)amino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)25-30(27,28)16-12-10-15(11-13-16)23-21-17-6-3-4-8-19(17)24-22-18(21)7-5-9-20(22)29-2/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Clé InChI |
BAGZBSHFFWPVEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)



![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)


![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)

![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)


